(E)-ethyl 4-((4-(indolin-1-ylsulfonyl)phenyl)amino)-4-oxobut-2-enoate
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Overview
Description
(E)-ethyl 4-((4-(indolin-1-ylsulfonyl)phenyl)amino)-4-oxobut-2-enoate is a synthetic organic compound that features an indole moiety, a sulfonamide group, and an enone system. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 4-((4-(indolin-1-ylsulfonyl)phenyl)amino)-4-oxobut-2-enoate typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:
Formation of Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Sulfonamide Formation: The indole derivative is then reacted with a sulfonyl chloride to introduce the sulfonamide group.
Enone Formation: The final step involves the condensation of the sulfonamide-indole derivative with ethyl acetoacetate under basic conditions to form the enone system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 4-((4-(indolin-1-ylsulfonyl)phenyl)amino)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the enone system to an alcohol or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(E)-ethyl 4-((4-(indolin-1-ylsulfonyl)phenyl)amino)-4-oxobut-2-enoate has several scientific research applications:
Medicinal Chemistry: The compound’s indole moiety is known for its biological activity, making it a potential candidate for drug development.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving indole derivatives.
Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-ethyl 4-((4-(indolin-1-ylsulfonyl)phenyl)amino)-4-oxobut-2-enoate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The sulfonamide group may enhance the compound’s binding affinity and specificity . The enone system can participate in Michael addition reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Sulfonamide-based indole analogs: Compounds with similar sulfonamide and indole moieties, known for their biological activities.
Uniqueness
(E)-ethyl 4-((4-(indolin-1-ylsulfonyl)phenyl)amino)-4-oxobut-2-enoate is unique due to its combination of an indole moiety, a sulfonamide group, and an enone system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl (E)-4-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-2-27-20(24)12-11-19(23)21-16-7-9-17(10-8-16)28(25,26)22-14-13-15-5-3-4-6-18(15)22/h3-12H,2,13-14H2,1H3,(H,21,23)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFERHPJBTJUDGN-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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